![molecular formula C9H10OS6 B12560400 {2-[4,5-Bis(methylsulfanyl)-2H-1,3-dithiol-2-ylidene]-2H-1,3-dithiol-4-yl}methanol CAS No. 159426-67-2](/img/structure/B12560400.png)
{2-[4,5-Bis(methylsulfanyl)-2H-1,3-dithiol-2-ylidene]-2H-1,3-dithiol-4-yl}methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound {2-[4,5-Bis(methylsulfanyl)-2H-1,3-dithiol-2-ylidene]-2H-1,3-dithiol-4-yl}methanol is an organosulfur compound characterized by the presence of multiple dithiol rings and methylsulfanyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {2-[4,5-Bis(methylsulfanyl)-2H-1,3-dithiol-2-ylidene]-2H-1,3-dithiol-4-yl}methanol typically involves the reaction of precursor dithiol compounds with methylsulfanyl reagents under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and may require the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
{2-[4,5-Bis(methylsulfanyl)-2H-1,3-dithiol-2-ylidene]-2H-1,3-dithiol-4-yl}methanol: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can replace the methylsulfanyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
{2-[4,5-Bis(methylsulfanyl)-2H-1,3-dithiol-2-ylidene]-2H-1,3-dithiol-4-yl}methanol: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organosulfur compounds.
Biology: Investigated for its potential as an antioxidant due to its sulfur-containing groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as conductive polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of {2-[4,5-Bis(methylsulfanyl)-2H-1,3-dithiol-2-ylidene]-2H-1,3-dithiol-4-yl}methanol involves its interaction with molecular targets through its sulfur-containing functional groups. These interactions can modulate various biochemical pathways, including redox reactions and enzyme inhibition. The compound’s ability to donate or accept electrons makes it a versatile agent in redox chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-{2-[4,5-bis(methylsulfanyl)-2H-1,3-dithiol-2-ylidene]ethylidene}propanedinitrile
- Dimethyl 3,3’-({2-[4,5-bis(methylsulfanyl)-1,3-dithiol-2-ylidene]-1,3-diselenole-4,5-diyl}disulfide)
Uniqueness
{2-[4,5-Bis(methylsulfanyl)-2H-1,3-dithiol-2-ylidene]-2H-1,3-dithiol-4-yl}methanol: is unique due to its specific arrangement of dithiol rings and methylsulfanyl groups, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable for specialized applications in materials science and medicinal chemistry.
Propriétés
Numéro CAS |
159426-67-2 |
|---|---|
Formule moléculaire |
C9H10OS6 |
Poids moléculaire |
326.6 g/mol |
Nom IUPAC |
[2-[4,5-bis(methylsulfanyl)-1,3-dithiol-2-ylidene]-1,3-dithiol-4-yl]methanol |
InChI |
InChI=1S/C9H10OS6/c1-11-6-7(12-2)16-9(15-6)8-13-4-5(3-10)14-8/h4,10H,3H2,1-2H3 |
Clé InChI |
AIEWAOHEZPVLLX-UHFFFAOYSA-N |
SMILES canonique |
CSC1=C(SC(=C2SC=C(S2)CO)S1)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,9,11-Trimethoxy-5,6-dihydro-12H-benzo[a]xanthen-12-one](/img/structure/B12560321.png)

![4-[Imino(phenyl)methyl]morpholin-4-ium fluoride](/img/structure/B12560335.png)

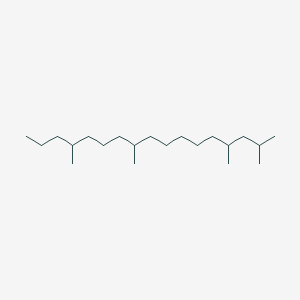
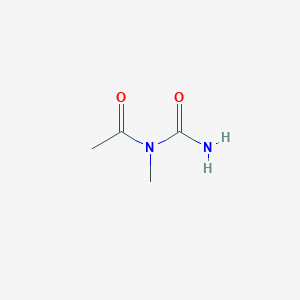
![3,4-Bis(dimethylamino)-6-[2-(5-methoxypyridin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12560361.png)

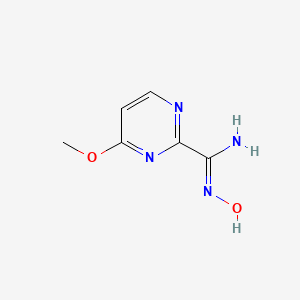
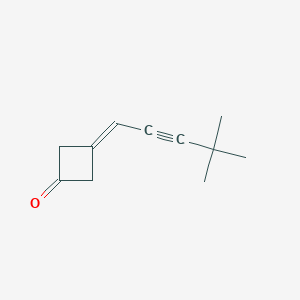
![1,1'-[1,3-Phenylenebis(methylene)]bis(4-cyanopyridin-1-ium) dibromide](/img/structure/B12560383.png)
![2-(6-Nitro-2-phenyl-imidazo[1,2-a]pyridin-3-yl)-N,N-dipropyl-acetamide](/img/structure/B12560393.png)
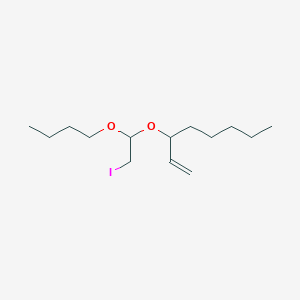
![4-Hydroxy-7-methyl-1-phenyldecahydro-1lambda~5~-phosphinino[2,3-c]pyridine-1-thione](/img/structure/B12560405.png)
